

# The History and Development of Endothall as a Herbicide: A Technical Guide

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## Compound of Interest

Compound Name: *Endothall*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Endothall**, a dicarboxylic acid herbicide, has been a significant tool in weed management for over seven decades. This technical guide provides a comprehensive overview of the history, development, and herbicidal properties of **Endothall**. It delves into its chemical synthesis, formulation development, and multifaceted mode of action as a protein phosphatase 2A inhibitor. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its efficacy and toxicology, and a visual representation of its molecular mechanism of action.

## Introduction

**Endothall**, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective contact herbicide.<sup>[1][2]</sup> Initially investigated for terrestrial applications, its primary and most effective use has been in the control of submersed aquatic weeds and algae.<sup>[1][3]</sup> This guide traces the journey of **Endothall** from its discovery to its current applications, with a focus on the technical details relevant to scientific professionals.

## History and Development

The herbicidal potential of **Endothall** was first recognized in the mid-20th century. Its development timeline is marked by a shift from terrestrial to aquatic use, driven by its efficacy in

controlling underwater vegetation.

- 1950: The defoliant and desiccant properties of **Endothall** on terrestrial plants were first described by Tischler and his colleagues.[4]
- 1953: The aquatic herbicidal properties of **Endothall** were discovered.
- 1958: The Pennwalt Corporation commenced the formal development of **Endothall** for aquatic applications.
- 1960: **Endothall** was first registered for use as an aquatic herbicide.

## Chemical Synthesis and Formulation

**Endothall** is synthesized via a well-established chemical reaction and is formulated in various salt forms to enhance its herbicidal activity and application efficiency.

### Synthesis

The synthesis of **Endothall** is a two-step process:

- Diels-Alder Reaction: The process begins with a Diels-Alder cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile). This reaction forms the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride intermediate.
- Reduction: The intermediate is then reduced to yield **Endothall** acid.

### Formulations

**Endothall** is not applied in its acidic form. Instead, it is converted into various salts to improve its solubility and herbicidal properties. The two primary formulations are:

- Dipotassium Salt: This formulation, marketed under trade names like Aquathol®, is widely used for controlling submersed aquatic plants and is known for its lower toxicity to fish.
- Mono(N,N-dimethylalkylamine) Salt: Known by trade names such as Hydrothol®, this formulation is particularly effective against algae but exhibits higher toxicity to fish. The

herbicidal activity of the amine salts is highest when the alkyl chains contain 12 to 16 carbon atoms.

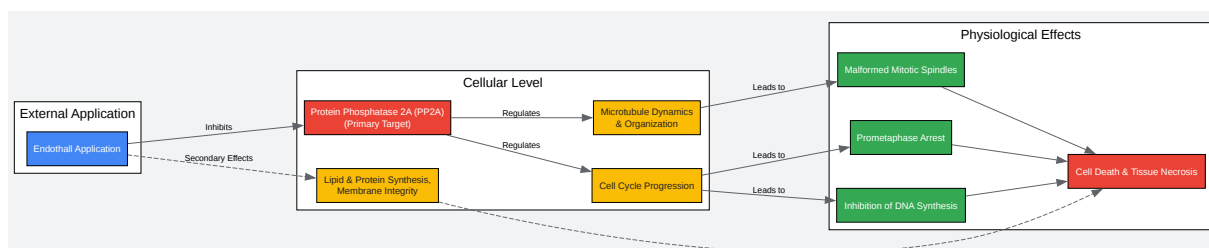
## Mode of Action

The primary mode of action of **Endothall** is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular processes. This inhibition leads to a cascade of events that ultimately result in plant cell death.

**Endothall**'s inhibition of PP2A disrupts the normal dephosphorylation of target proteins involved in cell cycle regulation and microtubule organization. This leads to:

- **Disruption of Microtubule Spindles:** **Endothall** causes the formation of malformed microtubule spindles, which are crucial for proper chromosome segregation during mitosis.
- **Cell Cycle Arrest:** The disruption of the mitotic spindle leads to cell cycle arrest, primarily in the prometaphase stage.
- **Inhibition of DNA Synthesis:** **Endothall** has also been shown to inhibit the initiation of the S-phase of the cell cycle, thereby blocking DNA replication.
- **Membrane Disruption and Other Effects:** In addition to its primary action on PP2A, **Endothall** can also interfere with lipid biosynthesis, protein and RNA synthesis, and disrupt cell membrane integrity, leading to rapid tissue desiccation.

## Signaling Pathway of Endothall's Herbicidal Action



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Caption: **Endothall**'s primary mode of action involves the inhibition of PP2A, leading to disruptions in microtubule dynamics and cell cycle progression, ultimately causing plant cell death.

## Quantitative Data

The efficacy and toxicity of **Endothall** have been quantified in numerous studies. The following tables summarize key data points.

### Table 1: Herbicidal Efficacy of Endothall against Common Aquatic Weeds

Target Weed Species	Formulation	Application Rate (ppm)	Efficacy	Reference
Hydrilla (Hydrilla verticillata)	Dipotassium Salt	1.0 - 3.0	Good to Excellent	
Eurasian Watermilfoil (Myriophyllum spicatum)	Dipotassium Salt	1.0 - 3.0	Good to Excellent	
Coontail (Ceratophyllum demersum)	Dipotassium Salt	3.0 - 5.0	Good	
Pondweeds (Potamogeton spp.)	Dipotassium Salt	1.0 - 3.0	Good to Excellent	
Filamentous Algae	Amine Salt	0.05 - 0.5	Excellent	

**Table 2: Toxicological Data for Endothall and its Formulations**

Organism	Formulation	Endpoint	Value	Reference
Rat (oral)	Technical Grade	LD50	51 mg/kg	
Rat (oral)	Disodium Salt	LD50	198 mg/kg	
Rat (oral)	Amine Salt	LD50	206 mg/kg	
Rainbow Trout (Oncorhynchus mykiss)	Dipotassium Salt	96-hr LC50	230 - 450 ppm	
Bluegill (Lepomis macrochirus)	Dipotassium Salt	96-hr LC50	343 - 450 ppm	
Water Flea (Daphnia magna)	Amine Salt	48-hr LC50	0.93 ppm	
Mysid Shrimp	Amine Salt	96-hr LC50	0.19 - 2.0 ppm	

## Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of **Endothall**.

## Synthesis of Endothall

Objective: To synthesize **Endothall** acid from furan and maleic anhydride.

Materials:

- Furan
- Maleic anhydride
- Anhydrous ether
- Catalyst for reduction (e.g., Palladium on carbon)
- Hydrogen gas source

- Standard laboratory glassware

#### Procedure:

- **Diels-Alder Reaction:** In a fume hood, dissolve maleic anhydride in anhydrous ether in a round-bottom flask. Slowly add an equimolar amount of furan to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). The Diels-Alder adduct will precipitate out of the solution.
- **Isolation of Intermediate:** Collect the precipitated anhydride by vacuum filtration and wash with cold anhydrous ether.
- **Reduction:** Dissolve the anhydride in a suitable solvent (e.g., ethyl acetate). Add a catalytic amount of palladium on carbon. Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere until the reduction is complete.
- **Hydrolysis and Isolation:** After the reaction, filter off the catalyst. The resulting solution contains **Endothall** acid. The acid can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization.

## Bioassay for Herbicidal Activity on Aquatic Plants

Objective: To determine the efficacy of **Endothall** on a target aquatic plant species.

#### Materials:

- Healthy, axenically cultured target aquatic plants (e.g., *Hydrilla verticillata*)
- **Endothall** stock solution of known concentration
- Growth medium (e.g., Hoagland's solution)
- Glass beakers or flasks
- Controlled environment growth chamber (light, temperature, and photoperiod control)

- Analytical balance

#### Procedure:

- **Plant Preparation:** Select uniform and healthy plant fragments (e.g., 10 cm apical shoots). Allow the plants to acclimate in the growth medium for 24-48 hours under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
- **Treatment Application:** Prepare a series of **Endothall** concentrations in the growth medium. Transfer the acclimated plants to the treatment solutions. Include a control group with no **Endothall**.
- **Incubation:** Incubate the plants in the growth chamber for a predetermined period (e.g., 7-14 days).
- **Efficacy Assessment:** After the incubation period, assess the herbicidal effect. This can be done by:
  - **Visual Injury Rating:** Score the plants on a scale (e.g., 0 = no injury, 100 = complete death).
  - **Biomass Reduction:** Harvest the plants, dry them in an oven at 60-70°C to a constant weight, and compare the dry weights of the treated and control groups.
  - **Photosynthetic Efficiency:** Measure chlorophyll fluorescence using a pulse-amplitude modulation (PAM) fluorometer.

## Analysis of Endothall Residues in Water by GC-MS

Objective: To quantify the concentration of **Endothall** in a water sample.

#### Materials:

- Water sample
- **Endothall** analytical standard
- Internal standard (e.g., deuterated **Endothall**)



- Methanol
- Diazomethane or other methylating agent
- Solid-phase extraction (SPE) cartridges
- Gas chromatograph-mass spectrometer (GC-MS)

#### Procedure:

- Sample Preparation: Filter the water sample to remove any particulate matter. Spike the sample with a known amount of the internal standard.
- Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then with deionized water. Pass the water sample through the cartridge. The **Endothall** will be retained on the sorbent.
- Elution: Elute the **Endothall** from the cartridge using a suitable solvent, such as methanol.
- Derivatization: **Endothall** is a polar compound and requires derivatization to be analyzed by GC. Methylate the **Endothall** in the eluate using a methylating agent like diazomethane to form the more volatile dimethyl ester derivative.
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The GC will separate the **Endothall** dimethyl ester from other components in the sample. The MS will detect and quantify the **Endothall** derivative based on its unique mass spectrum.
- Quantification: Create a calibration curve using known concentrations of the **Endothall** analytical standard. Use the ratio of the peak area of the **Endothall** derivative to the peak area of the internal standard to calculate the concentration of **Endothall** in the original water sample.

## Conclusion

**Endothall** has a long and well-documented history as an effective herbicide, particularly for the management of aquatic weeds. Its development from a terrestrial defoliant to a widely used aquatic herbicide highlights its unique chemical properties. The elucidation of its mode of action as a protein phosphatase 2A inhibitor provides a clear understanding of its herbicidal

mechanism at the molecular level. This technical guide serves as a comprehensive resource for the scientific community, providing the necessary historical context, chemical information, and methodological details to support further research and development in the field of weed science and herbicide technology.

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